molecular formula C8H9F2N5S B2393346 5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-20-7

5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2393346
CAS No.: 1946818-20-7
M. Wt: 245.25
InChI Key: HMYZOTVKYVKSAE-UHFFFAOYSA-N
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Description

5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 2,2-difluoroethyl hydrazine with an appropriate diketone to form the pyrazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative. The final coupling step involves the reaction of the pyrazole and thiadiazole intermediates under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the thiadiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives, such as:

  • 5-methyl-1H-pyrazole-4-carboxamide
  • 2-amino-1,3,4-thiadiazole
  • 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole

Uniqueness

The uniqueness of 5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

5-[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5S/c1-4-5(7-13-14-8(11)16-7)2-12-15(4)3-6(9)10/h2,6H,3H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYZOTVKYVKSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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